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Compound of Interest

Compound Name: Fiboflapon

Cat. No.: B607447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational 5-lipoxygenase-activating

protein (FLAP) inhibitor, Fiboflapon (also known as GSK2190915 or AM-803), with other

therapeutic alternatives targeting the leukotriene pathway. The data herein is compiled from

preclinical and clinical studies to facilitate an evidence-based evaluation of Fiboflapon's

performance and mechanism of action.

Mechanism of Action: The Leukotriene Synthesis
Pathway
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA).

Their synthesis is initiated when cellular stimulation leads to the translocation of 5-lipoxygenase

(5-LOX) to the nuclear envelope, where it associates with the 5-lipoxygenase-activating protein

(FLAP). FLAP's primary role is to bind and present arachidonic acid to 5-LOX for conversion

into leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4,

LTE4).[1] These mediators are implicated in the pathophysiology of various inflammatory

diseases, including asthma.[2]

Fiboflapon is an inhibitor of FLAP. By binding to FLAP, it prevents the transfer of arachidonic

acid to 5-LOX, thereby blocking the synthesis of all downstream leukotrienes.[3] This

mechanism is distinct from other classes of leukotriene modulators, such as 5-LOX inhibitors
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(e.g., Zileuton) which target the enzyme directly, and leukotriene receptor antagonists (e.g.,

Montelukast) which block the action of cysteinyl leukotrienes at the CysLT1 receptor.[4]
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Caption: The leukotriene synthesis pathway and points of drug intervention. (Within 100
characters)

Comparative Data
Table 1: In Vitro Comparison of FLAP Inhibitors
Fiboflapon's performance can be benchmarked against other investigational FLAP inhibitors.

The following table summarizes key potency data and highlights differential effects on the

synthesis of pro-inflammatory versus pro-resolving lipid mediators.

Compound
Chemical
Class

FLAP Binding
Potency (nM)

LTB4 Inhibition
IC50 (nM)

Effect on Pro-
Resolving
Mediators
(SPMs)

Fiboflapon Indole-based 2.9[3][5]
76 (in human

blood)[3][5]

Markedly

increased 12-

HETE and 12-

HEPE levels in

M2

macrophages.[6]

Quiflapon (MK-

591)

Indole-quinoline

hybrid
1.6[7]

3.1 (in human

PMNLs)[7]

Efficiently

stimulated 12/15-

LOX product

generation (e.g.,

RvD5, 17-

HDHA).[8]

MK-886 Indole-based N/A
~100 (in human

PMNLs)

Efficiently

stimulated 12/15-

LOX product

generation.[8]

PMNLs: Polymorphonuclear leukocytes; SPMs: Specialized Pro-resolving Mediators; HETE:

Hydroxyeicosatetraenoic acid; HEPE: Hydroxyeicosapentaenoic acid; RvD5: Resolvin D5;
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HDHA: Hydroxydocosahexaenoic acid.

Table 2: Comparison of Leukotriene Pathway Modulators
This table compares Fiboflapon with clinically approved drugs that modulate the leukotriene

pathway through different mechanisms.

Drug Target
Mechanism of
Action

Key Efficacy
Data

Administration

Fiboflapon FLAP

Blocks

leukotriene

synthesis

Suppressed

sputum LTB4

and urine LTE4

by >90% in a

clinical study.[9]

Oral

Zileuton 5-LOX

Blocks

leukotriene

synthesis

Demonstrated

superior efficacy

to montelukast in

improving lung

function (PEFR)

in acute asthma.

[4][10][11]

Oral

Montelukast CysLT1 Receptor

Blocks cysteinyl

leukotriene

action

Effective for

chronic asthma

treatment and

allergic rhinitis;

less effective

than Zileuton in

acute asthma

exacerbations.[4]

[10][12]

Oral

PEFR: Peak Expiratory Flow Rate.
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Protocol: Ex Vivo Leukotriene Biosynthesis Inhibition
Assay in Human Monocyte-Derived Macrophages
(MDMs)
This protocol outlines a method to determine the inhibitory capacity of compounds like

Fiboflapon on leukotriene synthesis in primary human cells, adapted from methodologies

described in the literature.[1]

Isolation and Culture of Monocytes:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood

using density gradient centrifugation.

Purify monocytes by plastic adhesion or magnetic cell sorting (CD14+).

Culture monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum

and M-CSF (50 ng/mL) for 7 days to differentiate into macrophages (MDMs).

Inhibitor Pre-incubation:

Harvest and re-seed MDMs (e.g., 2 x 10^6 cells/well in a 6-well plate).

Replace culture medium with PBS containing 1 mM CaCl2.

Add varying concentrations of Fiboflapon (or other inhibitors) or vehicle control (e.g.,

0.1% DMSO) to the cells.

Incubate for 15 minutes at 37°C.

Stimulation of Leukotriene Synthesis:

Initiate leukotriene biosynthesis by adding a stimulating agent, such as Staphylococcus

aureus conditioned medium (SACM) or calcium ionophore A23187 (2.5 µM).

Incubate for a defined period (e.g., 90-180 minutes) at 37°C.

Sample Collection and Preparation:
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Stop the reaction by adding 2 volumes of ice-cold methanol containing deuterated internal

standards (e.g., d4-LTB4, d5-LXA4).

Allow protein precipitation at -20°C overnight.

Centrifuge to pellet debris and collect the supernatant.

Perform solid-phase extraction (SPE) to concentrate the lipid mediators.

Quantification by UPLC-MS/MS:

Analyze the extracted samples using Ultra-Performance Liquid Chromatography-Tandem

Mass Spectrometry (UPLC-MS/MS).

Quantify the levels of LTB4 and other eicosanoids by comparing their peak areas to those

of the internal standards.

Calculate the IC50 value for each inhibitor by plotting the percent inhibition against the log

of the inhibitor concentration.

Mandatory Visualization

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Inhibition Assay

Analysis

Isolate Human Monocytes
(from whole blood)

Differentiate into Macrophages
(7 days with M-CSF)

Pre-incubate Macrophages
with Fiboflapon or Vehicle

(15 min)

Stimulate with Agonist
(e.g., SACM, A23187)

Incubate to allow
LT Biosynthesis

Stop Reaction & Collect Supernatant

Solid-Phase Extraction (SPE)
of Lipid Mediators

Quantify LTB4 by
UPLC-MS/MS

Calculate IC50 Value

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b607447?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for determining the IC50 of Fiboflapon on LTB4 synthesis. (Within 100
characters)

Conclusion
Fiboflapon is a potent, orally bioavailable FLAP inhibitor that effectively blocks the synthesis of

pro-inflammatory leukotrienes.[3][5] Its in vitro potency is comparable to, or greater than, other

investigational FLAP inhibitors. However, in a clinical trial involving asthmatics with high sputum

neutrophils, this potent biochemical inhibition did not translate into improved clinical endpoints.

[9]

An interesting finding from preclinical comparative studies is the differential effect of various

FLAP inhibitors on the biosynthesis of specialized pro-resolving mediators (SPMs).[6] While

potently inhibiting LTB4, indole-based inhibitors like Fiboflapon and Quiflapon were shown to

increase the formation of certain 12/15-LOX-derived products, suggesting a potential to shift

the lipid mediator profile towards inflammation resolution.[6] This dual action warrants further

investigation and may provide new avenues for therapeutic applications beyond simple anti-

inflammatory effects. Development of Fiboflapon for asthma and cardiovascular disorders

appears to have been discontinued, with no new clinical reports since approximately 2015.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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